molecular formula C20H17N3O5S2 B2615109 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040636-81-4

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2615109
CAS No.: 1040636-81-4
M. Wt: 443.49
InChI Key: GYPASJQUZNYVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C20H17N3O5S2 and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that incorporates a pyrazolo[3,4-b]pyridine core along with multiple functional groups, including furan and tetrahydrothiophene moieties. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Basic Information

PropertyValue
Molecular FormulaC20_{20}H17_{17}N3_{3}O5_{5}S2_{2}
Molecular Weight443.5 g/mol
CAS Number1040636-81-4

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. Thiophene derivatives have been shown to possess antibacterial and antifungal activities against various pathogens. For instance, studies have demonstrated that certain thiophene-containing compounds effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Antitumor Activity

The compound's structural features may contribute to its potential antitumor activity. Thiophene derivatives have been associated with anticancer properties, with several studies reporting cytotoxic effects against human cancer cell lines. For example, derivatives with similar pyrazolo structures have shown significant cytotoxicity at low concentrations . The presence of the pyrazolo moiety is believed to enhance the binding affinity to cancer cell targets, potentially leading to apoptosis.

Anti-inflammatory and Analgesic Effects

Thiophene derivatives are also recognized for their anti-inflammatory and analgesic properties. This compound may share these properties due to its structural components that mimic known anti-inflammatory agents .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to act as enzyme inhibitors, affecting pathways involved in inflammation and tumor progression.
  • Receptor Binding : The unique arrangement of functional groups may enhance binding to specific receptors or proteins involved in disease processes.
  • Cell Cycle Interference : Some derivatives disrupt cell cycle progression in cancer cells, leading to reduced proliferation.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene derivatives against Escherichia coli, Staphylococcus aureus, and Candida albicans. Compounds demonstrated varying degrees of activity, with certain derivatives showing MIC values below 50 µg/mL, indicating strong potential for development as antimicrobial agents .

Cytotoxicity Assessment

In another study focusing on cytotoxicity, this compound was screened against several cancer cell lines. Results indicated significant cytotoxic effects at concentrations as low as 10 µM, suggesting its potential as an anticancer therapeutic .

Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c1-27-20(24)13-10-14(15-4-2-7-28-15)21-19-17(13)18(16-5-3-8-29-16)22-23(19)12-6-9-30(25,26)11-12/h2-5,7-8,10,12H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPASJQUZNYVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.